molecular formula C11H20BrNO3 B12940170 (R)-tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate

(R)-tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate

Katalognummer: B12940170
Molekulargewicht: 294.19 g/mol
InChI-Schlüssel: MZAGHJAVTHYPDO-GKAPJAKFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a bromomethyl group attached to the morpholine ring, which is further substituted with a tert-butyl group and a carboxylate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate typically involves the bromomethylation of a suitable precursor. One common method involves the reaction of a morpholine derivative with paraformaldehyde and hydrobromic acid in the presence of acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .

Industrial Production Methods

Industrial production of ®-tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Wirkmechanismus

The mechanism of action of ®-tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The bromomethyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties.

Eigenschaften

Molekularformel

C11H20BrNO3

Molekulargewicht

294.19 g/mol

IUPAC-Name

tert-butyl (3R)-3-(bromomethyl)-5-methylmorpholine-4-carboxylate

InChI

InChI=1S/C11H20BrNO3/c1-8-6-15-7-9(5-12)13(8)10(14)16-11(2,3)4/h8-9H,5-7H2,1-4H3/t8?,9-/m0/s1

InChI-Schlüssel

MZAGHJAVTHYPDO-GKAPJAKFSA-N

Isomerische SMILES

CC1COC[C@@H](N1C(=O)OC(C)(C)C)CBr

Kanonische SMILES

CC1COCC(N1C(=O)OC(C)(C)C)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.